molecular formula C7H7FN2O B7721458 3-Fluoro-N-hydroxy-benzamidine

3-Fluoro-N-hydroxy-benzamidine

Cat. No.: B7721458
M. Wt: 154.14 g/mol
InChI Key: WPJZGPLKRBIDGD-UHFFFAOYSA-N
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Description

3-Fluoro-N-hydroxy-benzamidine: is an organic compound with the molecular formula C7H7FN2O and a molecular weight of 154.14 g/mol It is characterized by the presence of a fluorine atom at the third position of the benzene ring and a hydroxy group attached to the amidine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Fluoro-N-hydroxy-benzamidine can be synthesized from 3-fluorobenzonitrile through a series of chemical reactions . The general synthetic route involves the following steps:

    Hydrolysis: 3-Fluorobenzonitrile is hydrolyzed to form 3-fluorobenzoic acid.

    Amidation: The 3-fluorobenzoic acid is then converted to 3-fluorobenzamide.

    Hydroxylation: Finally, the 3-fluorobenzamide undergoes hydroxylation to yield this compound.

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-N-hydroxy-benzamidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to amines or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

Scientific Research Applications

3-Fluoro-N-hydroxy-benzamidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-N-hydroxy-benzamidine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the fluorine atom play crucial roles in binding to these targets, influencing their activity and function. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites .

Comparison with Similar Compounds

Uniqueness: 3-Fluoro-N-hydroxy-benzamidine is unique due to the presence of both the fluorine atom and the hydroxy group, which confer specific chemical and biological properties. These functional groups enhance its reactivity and binding affinity, making it a valuable compound for various applications .

Properties

IUPAC Name

3-fluoro-N'-hydroxybenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O/c8-6-3-1-2-5(4-6)7(9)10-11/h1-4,11H,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPJZGPLKRBIDGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00399204
Record name 3-Fluoro-N-hydroxy-benzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54872-79-6
Record name 3-Fluoro-N-hydroxy-benzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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